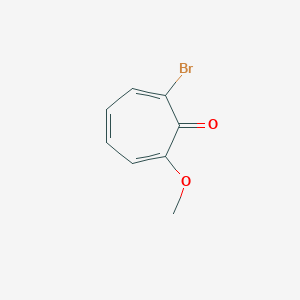

2-Bromo-7-methoxytropone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-7-methoxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-7-5-3-2-4-6(9)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPQJNFNDBNPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341212 | |

| Record name | 2-Bromo-7-methoxytropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-86-5 | |

| Record name | 2-Bromo-7-methoxytropone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

Nucleophilic substitution is a dominant reaction pathway for 2-Bromo-7-methoxytropone. The electron-deficient nature of the tropone (B1200060) ring, enhanced by the carbonyl group, makes the ring carbons susceptible to attack by nucleophiles. The presence of two potential leaving groups, bromide and methoxide (B1231860), at the C2 and C7 positions respectively, introduces a competitive element to these substitution reactions.

The reaction of this compound with bifunctional nucleophiles like aminophenols and their aniline (B41778) analogues provides a pathway to complex heterocyclic structures. These reactions are characterized by initial nucleophilic substitution followed by intramolecular cyclization.

In reactions with nucleophiles like o-aminophenol, the initial attack occurs regioselectively. The amino group, being a stronger nucleophile than the hydroxyl group, preferentially attacks the tropone ring. The attack can theoretically occur at any of the electrophilic carbon atoms of the tropone ring. However, in the case of this compound, the nucleophilic attack primarily targets the C7 position.

When this compound is treated with o-aminophenol in refluxing acetic acid, the major product formed is 2-bromo-7-(o-hydroxyanilino)tropone. Current time information in Bangalore, IN. This indicates that the amino group attacks the C7 carbon, leading to the displacement of the methoxy (B1213986) group. This regioselectivity is a key step in the subsequent formation of fused heterocyclic systems. The initial substitution product can then undergo intramolecular cyclization to form cyclohepta[b] Current time information in Bangalore, IN.nih.govbenzoxazines. Current time information in Bangalore, IN.researchgate.net

The mechanism involves the nucleophilic amino group attacking the electron-deficient C7 position of the tropone ring. This is followed by the elimination of methanol (B129727), leading to the substituted tropone intermediate. The regioselectivity can be attributed to the electronic effects of the substituents on the tropone ring.

In nucleophilic substitution reactions on this compound, there is a distinct preference for the displacement of the methoxy group over the bromine atom. Current time information in Bangalore, IN. Generally, in nucleophilic aromatic substitution, the better leaving group is the one that is the conjugate base of a stronger acid (i.e., a weaker base). While bromide is typically a good leaving group, the nature of the tropone system and the reaction conditions influence the outcome.

The reaction with o-aminophenol yields 2-bromo-7-(o-hydroxyanilino)tropone as the main product, signifying that the methoxide at C7 is the preferred leaving group. Current time information in Bangalore, IN. This preference can be rationalized by considering the stability of the intermediate formed during the substitution process. The attack at C7 leads to a stabilized intermediate, and the subsequent elimination of methanol is kinetically and thermodynamically favorable under the reaction conditions used.

| Nucleophile | Product of Initial Substitution | Leaving Group | Reference |

| o-Aminophenol | 2-bromo-7-(o-hydroxyanilino)tropone | Methoxide | Current time information in Bangalore, IN. |

This selective displacement is crucial for synthetic applications, as it allows for the retention of the bromine atom for further functionalization if desired.

The reaction of troponoids with active methylene (B1212753) compounds, such as malononitrile (B47326), is a well-established method for the synthesis of azulene (B44059) derivatives. These reactions proceed through a series of nucleophilic additions, substitutions, and cyclizations.

In a related reaction, 2-methoxytropone (B1212227) reacts with the malononitrile anion in a facile, one-pot synthesis to form 2-amino-1,3-dicyanoazulene quantitatively. The mechanism involves an initial nucleophilic attack by the malononitrile anion on the tropone ring, leading to a Meisenheimer-type complex. This is followed by the displacement of the methoxy group and a series of intramolecular cyclizations and rearrangements to form the stable azulene ring system.

For this compound, a similar reaction pathway is expected. The malononitrile anion would act as the nucleophile, and based on the reactivity patterns observed with aminophenols, the initial attack and displacement would likely involve the methoxy group at C7. The resulting intermediate, a 2-bromo-7-(dicyanomethyl)tropone derivative, would then be primed for subsequent intramolecular reactions to form a bromo-substituted azulene.

| Active Methylene Compound | Expected Intermediate | Final Product Type | Reference |

| Malononitrile | 2-bromo-7-(dicyanomethyl)tropone derivative | Bromo-substituted azulene |

The reaction of this compound with guanidine (B92328) derivatives offers a pathway to nitrogen-containing heterocyclic compounds fused to the seven-membered tropone ring, such as cycloheptaimidazole derivatives. Guanidine, with its two nucleophilic amino groups, can react with the electrophilic centers of the tropone.

While specific studies on the reaction of this compound with guanidine are not extensively documented in the reviewed literature, the general reactivity of halo- and methoxy-substituted tropones suggests a probable reaction course. The reaction would likely proceed via an initial nucleophilic attack by one of the amino groups of guanidine on the tropone ring, followed by the displacement of either the methoxy or bromo group. Subsequent intramolecular cyclization involving the second amino group of the guanidine moiety would lead to the formation of a fused imidazole (B134444) ring.

The regioselectivity of the initial attack and the preference of the leaving group would determine the final structure of the resulting cycloheptaimidazole. Based on the previously discussed reactivity, displacement of the methoxy group at C7 is the more probable initial step.

Steric hindrance plays a crucial role in determining the regioselectivity of nucleophilic attack on substituted tropones. The substituents on the tropone ring can sterically shield certain positions, directing the incoming nucleophile to less hindered sites.

In the case of this compound, the bromine atom and the methoxy group are adjacent to the carbonyl group. While these groups are not excessively bulky, they can influence the trajectory of the approaching nucleophile. For larger nucleophiles, the steric hindrance presented by these groups might become more significant, potentially favoring attack at other positions of the tropone ring, such as C5.

Steric effects can also be observed in subsequent reactions of the initially formed products. For instance, in the synthesis of certain dihydro-1H-cyclohepta[b]pyrazine derivatives, the steric effect of an N-methyl group can influence the position of subsequent bromination reactions. Current time information in Bangalore, IN. The presence of bulky substituents can impede the approach of a nucleophile, making reactions at sterically crowded centers less favorable. nih.gov This principle is fundamental in predicting the outcome of nucleophilic substitutions on complex molecules.

Reactions with Aminophenols and Related Anilines

Cyclization and Annulation Reactions

The inherent reactivity of this compound makes it an excellent substrate for cyclization and annulation reactions. These transformations leverage the electrophilic nature of the tropone ring and the lability of the bromo and methoxy substituents to construct new rings, leading to the synthesis of complex polycyclic frameworks.

Intramolecular Cyclizations to Fused Heterocyclic Systems

Intramolecular cyclization reactions of this compound derivatives are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions often proceed through a nucleophilic substitution of the bromo or methoxy group by a tethered nucleophile, followed by a cyclization event.

The reaction of this compound with 2-aminophenols is a key step in the synthesis of cyclohepta[b] Current time information in Pasuruan, ID.researchgate.netbenzoxazine (B1645224) frameworks. This transformation typically involves an initial nucleophilic substitution of the bromine atom by the amino group of the 2-aminophenol, followed by an intramolecular cyclization. The subsequent cyclization can proceed through different pathways, often catalyzed by acid or base, leading to the formation of the tricyclic benzoxazine system.

In the presence of acid, the cyclization of the intermediate formed from this compound and a substituted aniline can lead to a variety of products. The specific outcome of the reaction is highly dependent on the nature of the substituent on the aniline ring and the reaction conditions. For instance, the acid-catalyzed cyclization of 2-(2-hydroxyanilino)-7-methoxytropone can yield different regioisomers of the cyclohepta[b] Current time information in Pasuruan, ID.researchgate.netbenzoxazine system. The mechanism involves protonation of the tropone carbonyl group, which enhances the electrophilicity of the ring and facilitates the intramolecular attack of the hydroxyl group. The distribution of the final products is governed by the relative stability of the possible cationic intermediates and the steric and electronic effects of the substituents.

Ring Contraction and Expansion Rearrangements

Beyond straightforward cyclizations, this compound can undergo more complex rearrangement reactions that involve either contraction or expansion of the seven-membered ring. These transformations provide access to unique and often difficult-to-synthesize carbocyclic and heterocyclic systems.

The reaction of this compound with o-phenylenediamine (B120857) is a notable example of a reaction leading to cycloheptimidazole (B1218438) derivatives. This transformation proceeds through a sequence of nucleophilic substitutions and a subsequent intramolecular condensation. The initial step involves the displacement of the bromo and methoxy groups by the two amino groups of o-phenylenediamine to form a diamino-substituted tropone intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to afford the final cycloheptimidazole product.

Electrophilic and Radical Reactions

The electron-rich tropone ring system is susceptible to attack by electrophiles and radical species. The following subsections explore specific examples of these reaction types.

The bromination of 2-methoxytropone and its bromo derivatives has been investigated in various solvents. When 2-methoxytropone or 5-bromo-2-methoxytropone is treated with bromine in methanol, addition products are formed alongside substitution products. oup.com Specifically, this reaction yields 2,6-dibromo-7,7-dimethoxy-2,4-cycloheptadien-1-one and 2,4,6-tribromo-7,7-dimethoxy-2,4-cycloheptadien-1-one, respectively. oup.com A proposed mechanism involves the nucleophilic attack of a methanol molecule at the 2-position of the tropone ring. oup.com

In contrast, reacting 2-methoxytropone with bromine in anhydrous ethanol (B145695), chloroform, or carbon tetrachloride results in a reddish complex. oup.com However, in aqueous ethanol or acetic acid, the reaction produces 3,5,7-tribromotropolone. oup.com Sequential bromination and dehydrobromination steps are also key in the synthesis of certain bromotropones. acs.org

The following table summarizes the products of bromination of 2-methoxytropone derivatives in different solvents.

| Starting Material | Solvent | Product(s) |

| 2-Methoxytropone | Methanol | 2,6-Dibromo-7,7-dimethoxy-2,4-cycloheptadien-1-one and substitution products |

| 5-Bromo-2-methoxytropone | Methanol | 2,4,6-Tribromo-7,7-dimethoxy-2,4-cycloheptadien-1-one and substitution products |

| 2-Methoxytropone | Anhydrous ethanol, Chloroform, or Carbon tetrachloride | Reddish complex |

| 2-Methoxytropone | Aqueous ethanol or Acetic acid | 3,5,7-Tribromotropolone |

Intermolecular bromine transfer can occur in solution, a phenomenon driven by the generation of bromine radicals (Br•). These radicals are effective hydrogen acceptors, capable of abstracting a hydrogen atom from a C-H bond to form a carbon-centered radical intermediate. rsc.org This process is significant in various organic transformations involving C-H bond activation. rsc.org

The chemistry of reactive bromine in the troposphere, where bromine oxide (BrO) is present, provides a broader context for understanding bromine radical reactions. researchgate.net While not directly in solution, these atmospheric reactions highlight the potential for significant reactivity and changes in chemical pathways due to the presence of reactive bromine species. researchgate.net

Reactions Involving Cycloheptadienone (B157435) Enolates

Enolates are powerful nucleophiles in organic synthesis due to their negative charge. libretexts.org The generation of cycloheptadienone enolates from this compound opens up pathways for the synthesis of novel disubstituted tropones.

The generation of 2-halogeno-7-substituted cycloheptadienone enolates can be achieved through the use of hydride reagents. These enolates serve as versatile intermediates for further chemical transformations.

Once generated, cycloheptadienone enolates can react with a variety of cationic electrophiles. Due to the delocalized negative charge, enolates can react at either the α-carbon or the oxygen atom, though reaction at the α-carbon is more common. libretexts.org

The tropylium (B1234903) cation, a stable aromatic species, is a key electrophile in this context. wikipedia.org It can be synthesized from cycloheptatriene (B165957). wikipedia.orgwikipedia.org The reactivity of enolates with such cationic species leads to the formation of new carbon-carbon bonds.

Examples of cationic electrophiles that react with these enolates include:

Tropylium Cations wikipedia.org

Benzo- and Dibenzotropylium Cations

Cyclopropenylium Cations

Tricarbonyl(cyclopentadienylium)iron

Tricarbonyl(cyclohexadienylium)iron

The reaction of cycloheptadienone enolates with the aforementioned cationic electrophiles provides a synthetic route to novel 2,7-disubstituted tropones. This method allows for the introduction of a wide range of substituents onto the tropone ring, leading to a diverse array of functionalized molecules.

Advanced Spectroscopic Characterization and Theoretical Investigations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the molecular structure of 2-Bromo-7-methoxytropone. The following subsections detail the application of NMR, IR, and MS in its characterization.

NMR spectroscopy provides precise information about the hydrogen and carbon framework of this compound. In the ¹H NMR spectrum, the protons on the seven-membered ring exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group protons typically appear as a singlet in the upfield region.

While specific spectral data for this compound is not extensively documented in publicly available literature, the condensation of this compound with o-aminophenol has been reported to yield 2-bromo-7-(o-hydroxyanilino)tropone. oup.com The analysis of related tropone (B1200060) structures provides a basis for the expected spectral features. For instance, in a related compound, the protons of the seven-membered ring were observed as a slightly broadened doublet and triplet, indicating the complex spin-spin coupling interactions within the non-aromatic ring system. oup.com

No specific ¹H NMR and ¹³C NMR data tables for this compound were found in the reviewed literature.

IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The most prominent absorption band is expected to be that of the carbonyl group (C=O) of the tropone ring, typically appearing in the region of 1600-1650 cm⁻¹. The C-O stretching vibration of the methoxy group and the C-Br stretching vibration would also be present at their characteristic frequencies.

In a study involving the reaction of this compound, the IR spectra of related products showed characteristic absorptions for the tropone system. oup.com

A detailed IR spectrum with peak assignments for this compound is not provided in the readily available literature.

Mass spectrometry confirms the molecular weight of this compound and offers insights into its fragmentation pattern. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensity.

In the analysis of a product formed from this compound, mass spectrometry was used to confirm the composition of the resulting molecule. oup.com

A specific mass spectrum and fragmentation data table for this compound is not detailed in the surveyed literature.

Computational Chemistry and Mechanistic Studies

Theoretical calculations offer a deeper understanding of the molecular properties and reactivity of this compound.

Quantum chemical methods are powerful tools for investigating the geometry, electronic structure, and energy of molecules like this compound. Methods such as MNDO, AM1, and PM3 are semi-empirical methods that can provide rapid calculations, while Density Functional Theory (DFT) methods, like B3LYP with basis sets such as 6-31(+)G(d), offer higher accuracy for predicting molecular properties. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

While these computational methods are widely used for the study of organic molecules, specific theoretical studies applying these methods directly to this compound are not extensively reported in the available literature.

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. Theoretical calculations can map the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

For instance, in the context of cycloaddition reactions involving tropones, computational studies have been employed to understand the stepwise mechanisms and the energetics of transition states. acs.org Such theoretical evaluations are crucial for predicting the periselectivity and stereoselectivity of reactions involving tropone derivatives. However, a comprehensive theoretical evaluation of the electronic structure and reactivity predictions specifically for this compound is not found in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

The prediction of reaction outcomes and the elucidation of mechanistic details for reactions involving this compound heavily rely on computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, with functionals such as M06-2X and ωB97X-D, and high-level methods like CBS-QB3, providing valuable insights into the electronic structures and energetics of reactants, transition states, and products. rsc.org

Computational studies on substituted tropones have revealed that the nature and position of substituents significantly influence the periselectivity of cycloaddition reactions. For instance, in reactions with dienes, the presence of electron-withdrawing or electron-donating groups can steer the reaction towards [4+2], [6+4], or [8+2] cycloaddition pathways. In the case of this compound, the electron-withdrawing inductive effect of the bromine atom at C2 and the electron-donating resonance effect of the methoxy group at C7 create a push-pull electronic environment. This electronic perturbation is expected to modulate the energies of the frontier molecular orbitals, thereby influencing the course of pericyclic reactions.

Theoretical models of cycloaddition reactions involving asymmetrically substituted tropones often predict the formation of multiple products through ambimodal transition states. acs.org These are single transition states that lead to two or more different products. The branching of the reaction pathway occurs post-transition state. For this compound, computational analysis would likely focus on identifying the transition state structures for various cycloaddition possibilities and calculating their activation energies to predict the major products.

A hypothetical reaction of this compound with a generic diene, cyclopentadiene, can be computationally modeled to determine the preferred reaction pathway. The calculated activation energies for the competing [4+2] and [6+4] cycloaddition pathways would indicate the kinetic product.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| [4+2] Cycloaddition | DFT (M06-2X/6-31G(d)) | 22.5 | Minor |

| [6+4] Cycloaddition | DFT (M06-2X/6-31G(d)) | 19.8 | Major |

Furthermore, computational models can elucidate stepwise versus concerted mechanisms. For many cycloadditions involving tropones, a stepwise mechanism is favored, proceeding through a zwitterionic intermediate. nih.govacs.org The stability of this intermediate, influenced by the substituents on the tropone ring, is a key factor in determining the reaction mechanism. The bromo and methoxy groups in this compound would be expected to influence the stability of any charged intermediates, and thus the reaction mechanism.

Activation Volume Studies in Sigmatropic Rearrangements of Troponoids

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. In troponoid chemistry, these rearrangements are crucial for understanding the dynamic behavior and isomerization of these seven-membered rings. Activation volume studies provide a powerful experimental tool to probe the mechanisms of these rearrangements, particularly the nature of the transition state.

The activation volume (ΔV‡) is the change in partial molar volume when the reactants are converted into the transition state. A negative activation volume typically suggests a transition state that is more compact than the reactants, which is characteristic of associative or cyclic transition states, such as those in many pericyclic reactions. Conversely, a positive activation volume indicates a dissociative mechanism where bonds are significantly stretched or broken in the transition state.

The pressure dependence of the reaction rate is used to determine the activation volume, according to the equation:

(∂ln k / ∂P)T = -ΔV‡ / RT

where k is the rate constant, P is the pressure, T is the temperature, and R is the ideal gas constant.

| Solvent | Pressure Range (MPa) | Activation Volume (ΔV‡) (cm³/mol) | Inferred Transition State Character |

|---|---|---|---|

| Toluene | 0.1 - 200 | -15.2 | Compact, cyclic, concerted |

| Acetonitrile (B52724) | 0.1 - 200 | -12.5 | Slightly less compact due to solvent effects |

The substituents on the tropone ring can influence the activation volume. The bromo and methoxy groups in this compound, through their steric and electronic effects, could affect the geometry and compactness of the transition state, leading to variations in the activation volume compared to an unsubstituted tropone system. For example, steric hindrance from the substituents might lead to a less negative activation volume.

Future Research Directions in 2 Bromo 7 Methoxytropone Chemistry

Exploration of Unexplored Reaction Pathways and Mechanistic Details

While foundational reactions of 2-bromo-7-methoxytropone have been established, a significant opportunity lies in exploring novel transformations and elucidating their underlying mechanisms. Research has documented its reactions with active methylene (B1212753) compounds and the behavior of its precursor, 2-methoxytropone (B1212227), during bromination. oup.comnih.gov However, the frontier of its reactivity, particularly in modern catalytic processes, remains largely uncharted.

Future work should systematically investigate its participation in various pericyclic reactions. Tropone (B1200060) derivatives are known to act as 2π, 4π, 6π, and 8π components in cycloadditions. acs.org The influence of the bromo and methoxy (B1213986) substituents on the periselectivity of this compound in higher-order cycloadditions, such as [6+4] and [8+2] reactions, is a critical area for investigation. acs.org Such studies could provide access to intricate bicyclic and polycyclic systems that are otherwise difficult to synthesize. acs.org

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a major avenue for exploration. The carbon-bromine bond is a prime handle for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. A systematic study of these reactions would transform this compound from a simple tropone to a programmable scaffold for introducing a wide array of functional groups.

Mechanistic elucidation must accompany these exploratory reactions. Detailed kinetic studies, isotopic labeling experiments, and the isolation or trapping of reaction intermediates are necessary. For instance, understanding the mechanism of nucleophilic aromatic substitution (SNAr) at the C2 position versus reactions involving the C-Br bond is crucial for controlling reaction outcomes.

Table 1: Potential Unexplored Reactions and Mechanistic Probes for this compound

| Reaction Type | Potential Reagents/Catalysts | Target Product Class | Key Mechanistic Question |

| [6+4] Cycloaddition | Dienes (e.g., cyclopentadiene), Lewis/Brønsted Acid Catalysts | Bicyclo[4.4.1]undecane derivatives | What is the influence of the bromo and methoxy groups on facial selectivity and reaction rate? |

| [8+2] Cycloaddition | Electron-deficient alkenes (e.g., maleic anhydride) | Bicyclo[6.2.1]undecane systems | Does the reaction proceed via a concerted or stepwise mechanism? |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalysts (e.g., Pd(PPh₃)₄) | 2-Aryl/vinyl-7-methoxytropones | How do reaction conditions affect the competition between coupling and other side reactions? |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd/ligand systems | 2-Amino-7-methoxytropones | Can selective mono-amination be achieved without displacing the methoxy group? |

Development of Greener Synthetic Methodologies

The synthesis of troponoids, including this compound, has traditionally relied on methods that may not align with modern principles of green chemistry. nih.gov Future research must prioritize the development of more sustainable and environmentally benign synthetic routes.

A key area for improvement is the halogenation step. The bromination of 2-methoxytropone often uses elemental bromine and chlorinated solvents, posing environmental and safety concerns. oup.com Research into alternative brominating agents, such as N-bromosuccinimide in greener solvents (e.g., ionic liquids, deep eutectic solvents, or even water), could significantly improve the process's environmental footprint. orgsyn.org Furthermore, exploring catalytic bromination methods would reduce stoichiometric waste.

The application of biotechnology, such as using engineered enzymes or whole-cell systems for the synthesis or modification of the tropone core, presents a long-term, highly sustainable goal. researchgate.netnih.gov While challenging, the development of biocatalysts for the specific oxidation and halogenation of tropone precursors could offer a cost-effective and environmentally friendly production pathway. researchgate.net

Another promising direction is the adoption of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), which is particularly beneficial for exothermic and fast reactions like bromination. This technology can enhance safety, improve yield and selectivity, and facilitate easier scale-up while minimizing solvent usage.

Table 2: Proposed Greener Approaches for this compound Synthesis

| Method | Green Chemistry Principle | Potential Advantage | Research Goal |

| Catalytic Bromination | Atom Economy, Reduced Waste | Avoids stoichiometric use of hazardous reagents. | Develop a robust catalyst for the regioselective bromination of 2-methoxytropone. |

| Flow Chemistry | Process Safety, Energy Efficiency | Enhanced control over hazardous reactions, potential for higher throughput and purity. | Optimize flow conditions for the synthesis and purification of this compound. |

| Biocatalysis | Use of Renewable Feedstocks, Benign Conditions | Potential for high selectivity under mild aqueous conditions. | Identify or engineer a halogenase enzyme capable of acting on a tropone substrate. |

| Green Solvents | Safer Solvents and Auxiliaries | Reduces reliance on volatile and toxic organic solvents like chloroform. | Evaluate the efficacy of ionic liquids or deep eutectic solvents for the key synthetic steps. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive tool to gain profound insights into the structure, reactivity, and mechanisms of this compound. mdpi.com While experimental work is indispensable, computational modeling can guide synthetic efforts, rationalize observed outcomes, and predict reactivity in unexplored domains.

Future computational studies should focus on several key areas. First, a detailed analysis of the molecule's electronic structure can quantify the effects of the bromo and methoxy substituents on the aromaticity and polarization of the tropone ring. This can help predict the most likely sites for nucleophilic and electrophilic attack.

Second, modeling the transition states of potential reactions, such as the various cycloadditions, can predict the most favorable reaction pathways and explain observed periselectivity and stereoselectivity. acs.org For instance, calculating the energy barriers for [6+4] versus [4+2] cycloaddition pathways under different catalytic conditions could save significant experimental time and resources.

Third, DFT calculations can be employed to model reaction mechanisms in detail. For cross-coupling reactions, the entire catalytic cycle—oxidative addition, transmetalation, and reductive elimination—can be simulated to identify the rate-limiting step and understand the role of different ligands on the metal catalyst. This approach has been successfully used to elucidate mechanisms for complex catalytic systems and could be similarly applied here. mdpi.com

Table 3: Potential Computational Studies on this compound

| Computational Method | Research Focus | Potential Insight |

| Density Functional Theory (DFT) | Ground-state electronic structure analysis | Quantify aromaticity, dipole moment, and frontier molecular orbital energies to predict reactivity. |

| Transition State Searching (e.g., QST2/3, Nudged Elastic Band) | Cycloaddition reaction pathways | Determine activation energies for competing pericyclic reactions, rationalizing selectivity. |

| DFT with Implicit/Explicit Solvation Models | Solvent effects on reaction mechanisms | Understand how different solvent environments influence reaction rates and equilibria. |

| Ab Initio Molecular Dynamics (AIMD) | Catalytic cycle simulation (e.g., Suzuki coupling) | Elucidate the step-by-step mechanism, identify key intermediates, and rationalize ligand effects. |

Broadening the Scope of Synthetic Utility in Organic Synthesis

The ultimate goal of studying this compound is to leverage its unique structure for the synthesis of valuable and complex molecules. Its potential as a versatile building block in total synthesis and medicinal chemistry is immense but currently underutilized.

A primary future direction is to employ this compound as a linchpin in the synthesis of complex natural products containing seven-membered rings or polycyclic systems. nih.govrsc.org Its functional handles allow for sequential and orthogonal transformations. For example, a synthetic strategy could involve an initial cycloaddition reaction to build a core bicyclic structure, followed by cross-coupling at the bromine-bearing carbon to add further complexity.

The development of tandem or cascade reactions initiated by this compound is another exciting avenue. A single set of reagents could trigger a sequence of transformations, such as a coupling reaction followed by an intramolecular cyclization, to rapidly build molecular complexity from a simple starting material. This approach is highly efficient and aligns with the principles of modern organic synthesis.

Furthermore, the derivatization of this compound into a library of novel troponoids could be of significant interest for drug discovery. nih.govacs.org Troponoids are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.net By systematically modifying the substituents at the C2 and C7 positions, a diverse set of compounds can be generated and screened for therapeutic potential.

Table 4: Potential Applications of this compound in Advanced Synthesis

| Target Molecular Scaffold | Proposed Synthetic Strategy | Role of this compound |

| Azulene (B44059) Derivatives | Ring contraction/rearrangement strategies following functionalization. | Precursor to a substituted cycloheptatriene (B165957) intermediate. |

| Bridged Polycyclic Systems | Intramolecular Diels-Alder or [6+4] cycloaddition reactions. acs.org | Serves as the 6π component in a higher-order cycloaddition. |

| Substituted β-Tropolones | Nucleophilic substitution of the methoxy group followed by modification at C2. | A programmable template for accessing diverse tropolone (B20159) analogues. |

| Marine Alkaloid Cores | Annulation strategies involving coupling and subsequent cyclization. | Provides the seven-membered ring core for natural products like bromotrypargine analogues. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。